molecular formula C6H10N2O B8068326 2-(1H-pyrazol-3-yl)propan-2-ol

2-(1H-pyrazol-3-yl)propan-2-ol

Cat. No.: B8068326
M. Wt: 126.16 g/mol
InChI Key: BLZMBYKLRAAEGG-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)propan-2-ol is an organic compound characterized by a pyrazole ring attached to a propan-2-ol moiety

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1H-pyrazol-3-ylmagnesium bromide with acetone under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via catalytic hydrogenation of the corresponding pyrazole derivatives.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding ketone.

  • Reduction: Reduction reactions can be used to produce the corresponding alcohol derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminium hydride and sodium borohydride.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 2-(1H-pyrazol-3-yl)propanone

  • Reduction: Other alcohols or amines

  • Substitution: Various substituted pyrazoles

Scientific Research Applications

2-(1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-3-yl)propan-2-ol exerts its effects involves its interaction with various molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, while the hydroxyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

  • 2-(1H-pyrazol-3-yl)pyridine: Similar structure but with a pyridine ring instead of a propan-2-ol moiety.

  • 2-(1H-pyrazol-3-yl)phenol: Similar pyrazole structure but with a phenol group.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,9)5-3-4-7-8-5/h3-4,9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZMBYKLRAAEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23585-51-5
Record name 2-(1H-pyrazol-3-yl)propan-2-ol
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